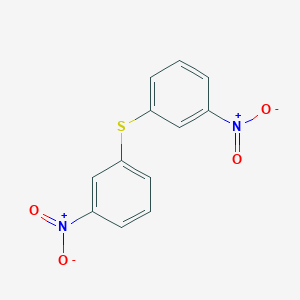
Bis(3-nitrophenyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-nitrophenyl)sulfane is an organic compound that belongs to the class of sulfones It is characterized by the presence of two 3-nitrophenyl groups attached to a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-nitrophenyl)sulfane typically involves the sulfonation of nitrobenzene. One efficient method for this process uses sulfur trioxide (SO3) as the sulfonating agent in a microreactor. This method is conducted under solvent-free conditions, which enhances the reaction efficiency and safety. The reaction conditions include a high molar ratio of SO3 to nitrobenzene, optimized reaction temperature, and controlled liquid hourly space velocity (LHSV). Under these conditions, a high yield of the desired product can be achieved .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The use of continuous flow reactors and microreactor technology is common to ensure high efficiency and safety. The process involves the careful control of reaction parameters to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-nitrophenyl)sulfane undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfane group to a sulfone group.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) and iron (Fe) in acidic conditions are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Bis(3-nitrophenyl)sulfone.
Reduction: Bis(3-aminophenyl)sulfane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bis(3-nitrophenyl)sulfane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Bis(3-nitrophenyl)sulfane involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the sulfane group can act as a nucleophile or electrophile depending on the reaction conditions. These interactions can lead to the formation of various products with different biological and chemical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-nitrophenyl)sulfane
- Bis(2-nitrophenyl)sulfane
- Bis(3-aminophenyl)sulfane
- Bis(4-aminophenyl)sulfane
Uniqueness
Bis(3-nitrophenyl)sulfane is unique due to the position of the nitro groups on the phenyl rings, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the chemical and biological properties compared to its isomers .
Propriétés
Formule moléculaire |
C12H8N2O4S |
|---|---|
Poids moléculaire |
276.27 g/mol |
Nom IUPAC |
1-nitro-3-(3-nitrophenyl)sulfanylbenzene |
InChI |
InChI=1S/C12H8N2O4S/c15-13(16)9-3-1-5-11(7-9)19-12-6-2-4-10(8-12)14(17)18/h1-8H |
Clé InChI |
AVOZVDDLYAZFTA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)SC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















